Telaglenastat Hydrochloride: A Deep Dive into its Core Function and Therapeutic Potential
Telaglenastat Hydrochloride: A Deep Dive into its Core Function and Therapeutic Potential
For Immediate Release
SOUTH SAN FRANCISCO, Calif., Nov. 13, 2025 – This technical guide provides an in-depth analysis of Telaglenastat (CB-839) Hydrochloride, a first-in-class, orally bioavailable, selective inhibitor of glutaminase 1 (GLS1). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Core Function: Targeting Cancer Metabolism through Glutaminase Inhibition
Telaglenastat is a potent and selective inhibitor of glutaminase (GLS), a critical enzyme in cancer cell metabolism.[1][2][3] Many tumors exhibit a heightened dependence on glutamine, an amino acid that fuels various biosynthetic pathways essential for rapid cell growth and proliferation.[4][5] Glutaminase catalyzes the conversion of glutamine to glutamate, a key step that allows glutamine-derived carbon and nitrogen to enter the tricarboxylic acid (TCA) cycle and support the synthesis of lipids, nucleotides, and non-essential amino acids.[3][6] By inhibiting GLS1, Telaglenastat effectively blocks this metabolic pathway, leading to a depletion of downstream metabolites crucial for tumor cell survival and proliferation.[7] This targeted approach disrupts the bioenergetic and biosynthetic capacity of cancer cells, ultimately inducing cell stasis and, in some cases, apoptosis.[8]
The synergistic potential of Telaglenastat with other anticancer agents has been a key area of investigation. For instance, mTOR inhibitors like everolimus block glucose utilization. The combination of Telaglenastat and everolimus creates a dual blockade of two primary metabolic pathways in cancer cells—glucose and glutamine metabolism—leading to enhanced antitumor activity.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of Telaglenastat.
Table 1: In Vitro Efficacy of Telaglenastat (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| HCC1806 | Triple-Negative Breast Cancer (TNBC) | 49 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 26 | [8][10] |
| A549 | Non-Small Cell Lung Cancer | 26 | [3] |
| CAKI-1 | Renal Cell Carcinoma | 40 | [3] |
| HCT-116 | Colorectal Carcinoma | 28 | [5] |
| NCI-H460 | Non-Small Cell Lung Cancer | 36 | [5] |
| Endogenous GLS1 (mouse kidney) | - | 23 | [3][8] |
| Endogenous GLS1 (mouse brain) | - | 28 | [3][8] |
Table 2: Preclinical In Vivo Efficacy of Telaglenastat
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | Telaglenastat (200 mg/kg, p.o., BID) | 61% | [8] |
| Caki-1 (Renal Cell Carcinoma) | Telaglenastat + Everolimus | Significantly greater than either agent alone | [2] |
| Caki-1 (Renal Cell Carcinoma) | Telaglenastat + Cabozantinib | Significantly greater than either agent alone | [2] |
Table 3: Clinical Trial Results for Telaglenastat
| Trial Name (NCT ID) | Combination Therapy | Indication | Primary Endpoint Outcome | Reference(s) |
| ENTRATA (NCT03163667) | Telaglenastat + Everolimus | Advanced Renal Cell Carcinoma | Median PFS: 3.8 months (Tela + Eve) vs. 1.9 months (Placebo + Eve); HR: 0.64 (95% CI, 0.34-1.20); one-sided P = 0.079.[11][12][13][14] | [11][12][13] |
| CANTATA (NCT03428217) | Telaglenastat + Cabozantinib | Advanced Renal Cell Carcinoma | Did not meet primary endpoint. Median PFS: 9.2 months (Tela + Cabo) vs. 9.3 months (Placebo + Cabo); HR: 0.94 (95% CI, 0.74-1.21); P = 0.65.[1][4][6][9][15] | [1][4][6][9] |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures provide a clearer understanding of Telaglenastat's function and the methods used to evaluate it.
Caption: Mechanism of Action of Telaglenastat.
Caption: Workflow for a Glutaminase Activity Assay.
Caption: Workflow for a Clonogenic Assay.
Detailed Experimental Protocols
Glutaminase Activity Assay
This protocol is adapted from methodologies used in preclinical evaluations of Telaglenastat.[5]
Objective: To determine the in vitro inhibitory activity of Telaglenastat on glutaminase.
Materials:
-
Recombinant human glutaminase C (rHu-GAC)
-
Telaglenastat (CB-839)
-
Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 0.01% Triton X-100
-
Glutamine
-
Glutamate Dehydrogenase (GDH)
-
NADP+
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of Telaglenastat in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentrations of Telaglenastat or vehicle (DMSO) to the wells.
-
Add glutamine and GDH to the wells.
-
Initiate the reaction by adding rHu-GAC. Final reaction components typically include 2 nM rHu-GAC, 10 mM glutamine, and 6 units/mL GDH.
-
Immediately place the plate in a fluorescence plate reader and monitor the generation of NADPH by measuring fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm every minute for 15 minutes.
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the percent inhibition of glutaminase activity for each Telaglenastat concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a four-parameter dose-response curve.
Cell Proliferation (Clonogenic) Assay
This protocol provides a general framework for assessing the long-term effect of Telaglenastat on the reproductive viability of cancer cells.
Objective: To determine the ability of single cells to form colonies after treatment with Telaglenastat.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Telaglenastat (CB-839)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 6.0% v/v glutaraldehyde)
-
Staining solution (e.g., 0.5% w/v crystal violet)
Procedure:
-
Harvest and count the cells.
-
Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Telaglenastat or vehicle control.
-
Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until visible colonies are formed in the control wells.
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding the fixation solution and incubating for 5-10 minutes at room temperature.
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for at least 30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control.
Western Blot Analysis
This protocol is for evaluating changes in protein expression and signaling pathways, such as the mTOR pathway, following Telaglenastat treatment.
Objective: To detect and quantify specific proteins in cell lysates after Telaglenastat treatment.
Materials:
-
Cancer cell line of interest
-
Telaglenastat (CB-839)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with Telaglenastat for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
Telaglenastat Hydrochloride represents a targeted therapeutic strategy that exploits the metabolic vulnerability of cancer cells. Its ability to inhibit glutaminase and disrupt glutamine metabolism has shown promise in preclinical models and some clinical settings. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of Telaglenastat and the broader field of cancer metabolism. Continued research is crucial to identify patient populations most likely to benefit from this novel agent and to optimize its use in combination with other cancer therapies.
References
- 1. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 5. Facebook [cancer.gov]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Telaglenastat Plus Everolimus in Advanced Renal Cell Carcinoma: A Randomized, Double-Blinded, Placebo-Controlled, Phase 2 ENTRATA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
